molecular formula C12H18N2O4S B5388437 5-(Butan-2-ylsulfamoyl)-2-methoxybenzamide

5-(Butan-2-ylsulfamoyl)-2-methoxybenzamide

Cat. No.: B5388437
M. Wt: 286.35 g/mol
InChI Key: MOGCUWCOIALRDV-UHFFFAOYSA-N
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Description

5-(Butan-2-ylsulfamoyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butan-2-ylsulfamoyl)-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with butan-2-ylamine and sulfamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Esterification: 2-methoxybenzoic acid is first esterified to form 2-methoxybenzoyl chloride.

    Amidation: The benzoyl chloride is then reacted with butan-2-ylamine to form the intermediate benzamide.

    Sulfamoylation: Finally, the intermediate is treated with sulfamoyl chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of catalysts and solvents can also optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Butan-2-ylsulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

5-(Butan-2-ylsulfamoyl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(Butan-2-ylsulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **5-{[(2S)-butan-2-yl]sulfamoyl}-2-[(3-methoxypropyl)amino]benzoic acid
  • **5-{2-[(butan-2-yl)sulfamoyl]-4-[(cyclopropanecarbonyl)amino]phenoxy}-4-methyl-1-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid
  • **5-{[(2S)-butan-2-yl]sulfamoyl}-2-[(3-ethoxypropyl)amino]benzoic acid

Uniqueness

5-(Butan-2-ylsulfamoyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the sulfamoyl group in the benzamide core differentiates it from other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

5-(butan-2-ylsulfamoyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-4-8(2)14-19(16,17)9-5-6-11(18-3)10(7-9)12(13)15/h5-8,14H,4H2,1-3H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGCUWCOIALRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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